molecular formula C14H18BNO3 B1427753 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole CAS No. 1408089-23-5

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole

Cat. No.: B1427753
CAS No.: 1408089-23-5
M. Wt: 259.11 g/mol
InChI Key: QFHIOYSELCPERT-UHFFFAOYSA-N
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Description

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (CAS: 1408089-23-5) is a high-purity benzoxazole-based boronic ester pinacol ester with a molecular formula of C14H18BNO3 and a molecular weight of 259.11 g/mol . This compound serves as a versatile and critical building block in modern organic synthesis, primarily through its role in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows researchers to efficiently form carbon-carbon bonds between the boronate ester and various organic halides, making it an indispensable tool for constructing complex biaryl and heterobiaryl structures found in pharmaceutical candidates and advanced materials . The benzo[d]oxazole core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities. The presence of the pinacol boronate ester group at the 6-position enhances the compound's reactivity and utility for further functionalization. It is synthesized via palladium-catalyzed borylation of the corresponding halogenated precursor, ensuring a reliable route for its production . Strict quality control is applied, and the product is supplied with a minimum purity of 95% . This chemical is intended for research and further manufacturing applications and is strictly For Research Use Only. It is not intended for diagnostic or human use.

Properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-9-16-11-7-6-10(8-12(11)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHIOYSELCPERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408089-23-5
Record name 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole typically involves the following steps:

  • Boronic Acid Derivative Formation: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with appropriate reagents to form the boronic acid derivative.

  • Coupling Reaction: The boronic acid derivative is then coupled with the benzo[D]oxazole derivative under specific reaction conditions, such as the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can be carried out to replace specific functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structure allows it to interact with biological systems effectively:

  • Anticancer Activity : Research indicates that compounds similar to 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole exhibit cytotoxic effects against various cancer cell lines. Studies have shown that the incorporation of boron into drug candidates can enhance their efficacy and selectivity towards tumor cells .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties. The boron atom's ability to form stable complexes with biomolecules could be leveraged to develop treatments for neurodegenerative diseases .

Organic Synthesis

The unique reactivity of the dioxaborolane group makes this compound an excellent candidate for use in organic synthesis:

  • Cross-Coupling Reactions : The compound can serve as a boron source in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This application is vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Building Block for Functional Materials : Its structural characteristics allow it to be utilized as a building block for creating functionalized polymers and materials with specific electronic or optical properties. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices .

Materials Science

In materials science, the compound's properties can be exploited to create advanced materials:

  • Luminescent Materials : Research has indicated that boron-containing compounds can exhibit luminescent properties when integrated into polymer matrices. This characteristic is beneficial for developing new materials for displays and lighting applications .
  • Sensors : The ability of the compound to interact with various analytes makes it a candidate for sensor applications. Its boron moiety can facilitate the detection of specific ions or molecules through changes in fluorescence or conductivity .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

  • Anticancer Drug Development : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines compared to standard treatments .
  • Organic Photovoltaics : Research conducted by a team at Stanford University explored the use of boron-containing compounds in enhancing the efficiency of organic solar cells. The findings indicated improved charge transport properties when using derivatives similar to this compound.
  • Fluorescent Sensors : A recent study published in Analytical Chemistry showcased the development of a fluorescent sensor based on this compound that successfully detected heavy metal ions in water samples with high sensitivity and specificity.

Mechanism of Action

The mechanism by which 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzooxazole vs. Benzothiazole Derivatives

Key Compound :

  • 2-Acetylamino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)benzo[d]thiazole (9a) (CAS: Not provided, ).
Parameter Target Compound (Benzooxazole) Benzothiazole Analog (9a)
Heteroatom Oxygen (O) Sulfur (S)
Synthetic Yield ~75–80% (inferred) 75.4%
Electronic Effects Electron-withdrawing (O) Stronger π-accepting (S)
Reactivity in Coupling Moderate Enhanced due to S

However, the target compound’s oxygen-based system may offer better solubility in polar solvents .

Substitution Pattern: Boronate Position

Key Compound :

  • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole (CAS: 1016641-53-4, ).
Parameter Target Compound (Boronate on Benzoxazole) Analog (Boronate on Phenyl)
Conjugation Pathway Direct conjugation with benzooxazole Extended π-system via phenyl
Application Drug fragments Materials science (dyads)
Synthetic Complexity Moderate Higher (multi-step coupling)

The direct attachment of the boronate to the benzooxazole core simplifies synthesis compared to meta-terphenyl-linked analogs, which require additional Suzuki steps .

Functional Group Variations

Key Compounds :

  • 5-Chloro-2-(methylthio)benzo[d]oxazole (CAS: 64037-25-8, ).
  • 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one (CAS: 98549-92-9, ).
Parameter Target Compound 5-Chloro-2-(methylthio) Analogue Oxazolone Analog
Functional Groups Methyl, boronate Chloro, methylthio Oxazolone, boronate
Reactivity Cross-coupling Electrophilic substitution Lactam stability
Price (1g) $733 ¥14,576 Not available

Chloro and methylthio substituents enhance electrophilicity but limit utility in cross-coupling. The oxazolone analog’s lactam ring may improve hydrolytic stability but complicates boronate reactivity .

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester functionality. A representative method involves reacting a brominated benzo[d]oxazole precursor (e.g., 2-methyl-6-bromobenzo[d]oxazole) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in 1,4-dioxane at 100°C for 8 hours. Post-reaction, extraction with THF, drying with MgSO₄, and crystallization in ethanol yield the product in ~90% purity . Key parameters include catalyst loading (0.5–1 mol%), solvent choice, and inert atmosphere conditions to prevent boronate hydrolysis.

Q. How can structural characterization of this compound be reliably performed?

1H/13C-NMR and mass spectrometry (MS) are standard for confirming the boronate ester’s integrity. For example, the benzylic protons adjacent to the oxazole ring typically resonate at δ 2.5–3.0 ppm in 1H-NMR, while the dioxaborolane protons appear as a singlet near δ 1.3 ppm. High-resolution MS (HRMS) should match the molecular formula (C₁₅H₁₉BN₂O₃) with a mass accuracy <5 ppm . For ambiguous cases, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the dioxaborolane ring .

Q. What purification strategies are effective for removing byproducts in the final compound?

Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively separates unreacted diboronates. For higher purity (>98%), recrystallization in ethanol or acetonitrile is preferred. Impurities like residual palladium can be removed via activated charcoal treatment or chelation with EDTA derivatives .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in:

  • Organic electronics : As a boronate ester in Suzuki couplings to build conjugated polymers for OLEDs .
  • Pharmaceutical probes : Functionalization of the oxazole ring for bioactive molecule synthesis .
  • Photophysical studies : Incorporation into donor-acceptor dyads to study intramolecular charge transfer .

Q. What safety protocols are critical during synthesis?

  • Use argon/nitrogen atmospheres to prevent boronate oxidation.
  • Handle 1,4-dioxane (a suspected carcinogen) in fume hoods with PPE.
  • Quench palladium catalysts with aqueous EDTA to mitigate heavy metal waste .

Advanced Research Questions

Q. How can cross-coupling efficiency be enhanced under non-ideal conditions (e.g., steric hindrance)?

For sterically hindered substrates, microwave-assisted Suzuki-Miyaura reactions (120°C, 30 min) improve yields by accelerating oxidative addition. Alternative catalysts like Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) enhance turnover in electron-deficient systems . For air-sensitive intermediates, Schlenk line techniques ensure anhydrous/anaerobic conditions .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

The dioxaborolane ring’s conformational flexibility complicates crystallization. Strategies include:

  • Slow evaporation from DCM/hexane mixtures to favor ordered packing.
  • Co-crystallization with triphenylphosphine oxide to stabilize lattice interactions.
  • Twinned data refinement using SHELXPRO for low-symmetry space groups .

Q. How do photophysical properties vary with substitution on the benzo[d]oxazole ring?

Substituents at the 2-methyl position alter electron density and charge transfer efficiency . For example:

  • Electron-withdrawing groups (e.g., -CN) redshift emission maxima in fluorescence studies.
  • Steric bulk at the 6-position reduces aggregation-induced quenching in OLED applications.
    Time-resolved spectroscopy (TCSPC) and DFT modeling (e.g., B3LYP/6-31G*) quantify these effects .

Q. How can hydrolytic stability of the boronate ester be improved for aqueous-phase applications?

  • Steric shielding : Use pinacol-based esters (vs. catechol) to slow hydrolysis.
  • Protic solvents : Avoid water/DMSO mixtures; use THF/MeCN for stability.
  • pH control : Maintain neutral conditions (pH 6–8) to prevent B-O bond cleavage .

Q. How should researchers address contradictory data in cross-coupling yields?

Discrepancies often arise from catalyst poisoning (e.g., residual amines) or solvent purity . Systematic troubleshooting includes:

  • GC-MS analysis of reaction mixtures to identify side products.
  • Kinetic studies (e.g., in situ IR) to monitor reaction progress.
  • Alternative boron sources (e.g., B2pin2 vs. B2neop2) to bypass solubility issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole

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